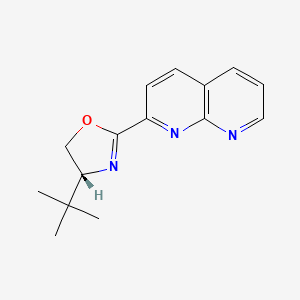

(R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Übersicht

Beschreibung

®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl group, a naphthyridine moiety, and a dihydrooxazole ring, which together contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.

Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Formation of the dihydrooxazole ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the dihydrooxazole ring.

Industrial Production Methods

In an industrial setting, the production of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including (R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases . Recent reviews emphasize their role as promising chemotherapeutic agents with specific activity against tumors by targeting multiple pathways involved in cancer progression .

Antimicrobial Activity

The 1,8-naphthyridine scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds derived from this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication and protein synthesis . This makes this compound a candidate for further development as an antibacterial agent.

Neurological Applications

Research indicates that derivatives of 1,8-naphthyridine can also be effective in treating neurological disorders such as Alzheimer's disease and depression. These compounds may function as inhibitors of specific enzymes involved in neurodegeneration or act on neurotransmitter systems to alleviate symptoms associated with these conditions .

Case Study 1: Anticancer Activity

A study published in 2023 demonstrated the synthesis of various 1,8-naphthyridine derivatives and evaluated their anticancer properties against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The compound acted primarily through apoptosis induction and inhibition of cellular proliferation pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various naphthyridine derivatives, this compound was found to have potent effects against resistant strains of bacteria. The study highlighted its potential use as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation; effective against various cancer types. |

| Antimicrobial | Broad-spectrum activity against bacterial strains; potential for new antibiotic development. |

| Neurological | Potential treatment for Alzheimer's disease and depression through enzyme inhibition. |

Wirkmechanismus

The mechanism of action of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydroimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties

Biologische Aktivität

(R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a naphthyridine moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 255.32 g/mol. The compound's CAS number is 2757082-56-5.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and antiparasitic domains.

Antimicrobial Activity

Studies have shown that certain naphthyridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | M. tuberculosis | 45 | >10 |

| This compound | P. falciparum | 48 | >8 |

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interferes with critical biochemical pathways in pathogens, potentially through inhibition of enzyme systems or disruption of membrane integrity.

Case Study 1: Antimalarial Activity

In a study examining the antimalarial properties of various compounds, this compound was found to exhibit moderate activity against chloroquine-resistant strains of Plasmodium falciparum. The compound's IC50 value was determined to be approximately 48 μM, indicating potential for further development as an antimalarial agent .

Case Study 2: Tuberculosis Resistance

A separate investigation focused on the effectiveness of naphthyridine derivatives against Mycobacterium tuberculosis. The results indicated that this compound showed promising results with an IC50 value of 45 μM against this pathogen. This highlights its potential role in treating drug-resistant tuberculosis strains .

Eigenschaften

IUPAC Name |

(4R)-4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJLNFRXYYATTD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.